4-Bromo-6-methoxy-1-methyl-1H-indazole
Description
4-Bromo-6-methoxy-1-methyl-1H-indazole (C₉H₉BrN₂O; MW: 241.08) is a halogenated indazole derivative characterized by:
- Bromine at position 4 (electron-withdrawing group, enhances reactivity in cross-coupling reactions).
- Methoxy group at position 6 (electron-donating group, influences electronic ring properties).
- Methyl group at position 1 (enhances steric bulk and stability of the indazole core).
This compound is primarily used in pharmaceutical research as a synthetic intermediate, particularly in kinase inhibitor development and functionalized heterocycle synthesis .
Properties
IUPAC Name |
4-bromo-6-methoxy-1-methylindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-12-9-4-6(13-2)3-8(10)7(9)5-11-12/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFLNDHATXOUGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=C2)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Approach from Halogenated Precursors
A plausible synthetic route to 4-bromo-6-methoxy-1-methyl-1H-indazole can be inferred from methods used for similar compounds:
- Starting Material: A brominated indazole or a substituted benzene derivative that can be converted into the indazole core.
- Methoxylation: Introduction of the methoxy group at the 6-position via nucleophilic aromatic substitution or methylation of a hydroxyl precursor.
- N-Methylation: Methylation of the indazole nitrogen (N1) using methylating agents such as methyl iodide or dimethyl sulfate.
- Ring Closure: Formation of the indazole ring via hydrazine-mediated cyclization of appropriate precursors.
Example Preparation of 4-Bromo-5-methyl-1H-indazole (Analogous Method)
A patent discloses a three-step synthesis for 4-bromo-5-methyl-1H-indazole that can be adapted for 4-bromo-6-methoxy-1-methyl-1H-indazole with modifications:
| Step | Reaction Description | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Lithiation of precursor compound (II) with lithium diisopropylamide (LDA), followed by formylation with dimethylformamide (DMF) | -78 °C, 1-2 h; solvent: tetrahydrofuran (THF) | High (lowest step yield 87.6%) | Generates aldehyde intermediate (III) |
| 2 | Reaction of aldehyde (III) with methoxylamine hydrochloride and potassium carbonate | 40-80 °C, 2-16 h; solvent: ethylene glycol dimethyl ether | High | Forms oxime intermediate (IV) |
| 3 | Ring closure of oxime (IV) with hydrazine hydrate | 40-100 °C, 2-16 h; solvents: THF, dioxane, methanol or ethanol | Overall yield ~72.3% | Produces 4-bromo-5-methyl-1H-indazole |
This method avoids hazardous nitration steps, reduces waste acid generation, and improves overall yields and environmental profile.
Preparation of 6-Bromo-3-methoxy-1-phenyl-1H-indazole (Related Methoxylation and Bromination)
Another patent describes a synthetic route to 6-bromo-3-methoxy-1-phenyl-1H-indazole, which includes:
| Step | Reaction Description | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Nitration of 6-bromoindazole using nitrate salts in trifluoroacetic anhydride (TFAA) | 35-40 °C, then room temperature; nitrate: potassium/sodium/ammonium nitrate; molar ratio 1:1.1 | 64.9% | Forms 6-bromo-3-nitro-1H-indazole |
| 2 | Reduction and methoxylation: reaction of 6-bromo-3-nitro-1H-indazole with sodium methoxide in dimethylformamide (DMF) | Room temperature, 16 h | 80.0% | Yields 6-bromo-3-methoxy-1H-indazole |
| 3 | N-arylation: coupling with phenyl halide using base, ligand, copper iodide under inert atmosphere | Heating, inert gas protection | Not specified | Produces 6-bromo-3-methoxy-1-phenyl-1H-indazole |
This method highlights the use of mild nitration and nucleophilic substitution to install the methoxy group, followed by functionalization at nitrogen.
Proposed Synthetic Route for 4-Bromo-6-methoxy-1-methyl-1H-indazole
Based on the above data, a feasible preparation method for 4-bromo-6-methoxy-1-methyl-1H-indazole would involve:
- Bromination of a suitably substituted indazole precursor at the 4-position.
- Methoxylation at the 6-position, either by nucleophilic substitution of a nitro or hydroxyl group or by direct methylation of a hydroxy precursor.
- N-Methylation of the indazole nitrogen using methylating agents under controlled conditions.
- Ring closure or final purification steps to ensure the correct indazole structure and substitution pattern.
Summary Table of Key Reaction Parameters for Preparation
| Step | Reagents/Reactants | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Lithiation & Formylation | Lithium diisopropylamide, dimethylformamide | Tetrahydrofuran | -78 °C | 1-2 h | 87.6 (analogous step) | Generates aldehyde intermediate |
| Oxime Formation | Methoxylamine hydrochloride, potassium carbonate | Ethylene glycol dimethyl ether | 40-80 °C | 2-16 h | High | Forms oxime intermediate |
| Ring Closure | Hydrazine hydrate | THF, dioxane, methanol, or ethanol | 40-100 °C | 2-16 h | 72.3 (overall yield) | Forms indazole ring |
| N-Methylation | Methyl iodide or dimethyl sulfate | Suitable solvent (e.g., DMF) | Room temp to reflux | Several hours | Variable | Methylates nitrogen at N1 |
| Methoxylation | Sodium methoxide (for nitro substitution) | DMF or other polar solvent | Room temp | 16 h | 80.0 (analogous step) | Converts nitro to methoxy group |
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-methoxy-1-methyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted indazoles, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
4-Bromo-6-methoxy-1-methyl-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-6-methoxy-1-methyl-1H-indazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The biological activity, reactivity, and physicochemical properties of indazoles are highly sensitive to substituent positions and functional groups. Key analogs include:
Electronic and Steric Effects
- Bromine Position : Moving bromine from position 4 (target compound) to 6 (6-Bromo-4-methoxy-1H-indazole) alters electronic distribution, affecting nucleophilic substitution rates .
- Methoxy vs. Chlorine : The methoxy group (electron-donating) in the target compound vs. chlorine (electron-withdrawing) in 6-Bromo-4-chloro-1H-indazole impacts ring reactivity and binding affinity in drug-target interactions .
Key Research Findings
- Synthetic Flexibility : Bromine at position 4 in the target compound facilitates Suzuki-Miyaura cross-coupling, enabling rapid diversification of the indazole core .
- Thermodynamic Stability : Methylation at position 1 reduces ring puckering, as confirmed by DFT calculations in related indazoles .
- Solubility Trends : Methoxy-containing analogs (e.g., target compound) exhibit higher aqueous solubility than chloro- or nitro-substituted derivatives, critical for oral bioavailability .
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